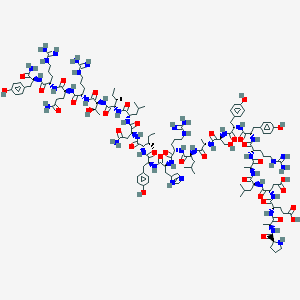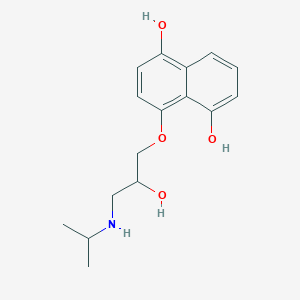
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used to study the mechanism of action of beta-2 adrenergic receptors and their role in various physiological and biochemical processes.
作用機序
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- acts as a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. The binding of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- to the beta-2 adrenergic receptor blocks the downstream signaling pathways that are activated by the receptor, resulting in the inhibition of various physiological and biochemical processes.
生化学的および生理学的効果
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is a key mechanism in the treatment of asthma and COPD. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
The advantages of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific targeting of this receptor. It also has a well-established mechanism of action and has been extensively studied in scientific research. However, the limitations of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a complex compound to synthesize, which may limit its availability and increase its cost. Additionally, the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments may be limited by its potential toxicity and side effects.
将来の方向性
There are several future directions for the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in scientific research. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on other physiological and biochemical processes, such as glucose metabolism and insulin secretion. Additionally, the development of new beta-2 adrenergic receptor antagonists based on the structure of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- may lead to the discovery of new drugs for the treatment of respiratory diseases and other conditions.
合成法
The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- involves the reaction of 1,5-naphthalenediol with 2-(isopropylamino)ethyl 3-bromo-4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and esterification to yield the desired product. The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been extensively used in scientific research to study the beta-2 adrenergic receptor and its role in various physiological and biochemical processes. It has been used to investigate the mechanism of action of beta-2 adrenergic receptor agonists and antagonists, their binding affinity, and their effects on intracellular signaling pathways. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been used to study the role of beta-2 adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
特性
CAS番号 |
114662-00-9 |
|---|---|
製品名 |
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- |
分子式 |
C16H21NO4 |
分子量 |
291.34 g/mol |
IUPAC名 |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,5-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-11(18)9-21-15-7-6-13(19)12-4-3-5-14(20)16(12)15/h3-7,10-11,17-20H,8-9H2,1-2H3 |
InChIキー |
KBQGDOTZGXVBLR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
正規SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
同義語 |
4,8-DHP 4,8-dihydroxypropranolol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



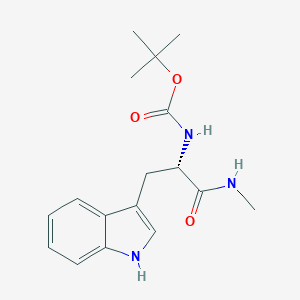
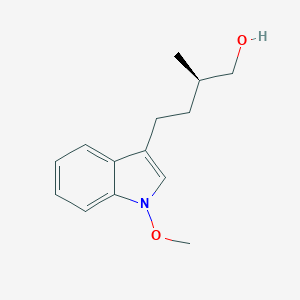
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
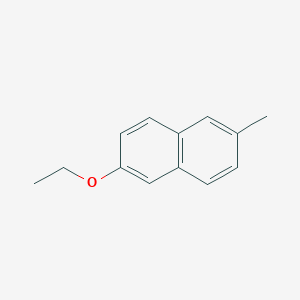
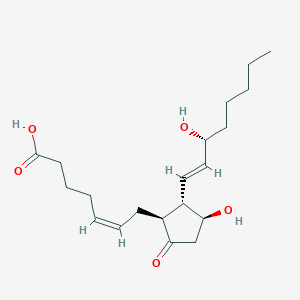
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
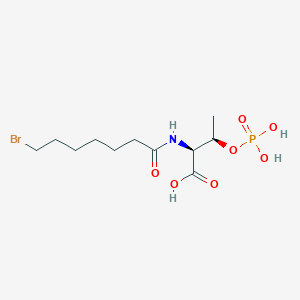
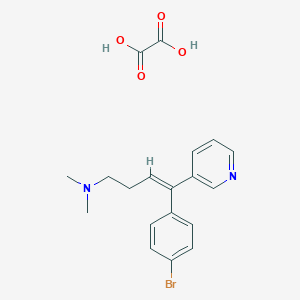
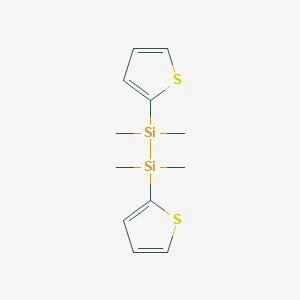
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)


